molecular formula C12H21NO2 B8415703 3-(2-(tert-Butyl)-5-ethyloxazol-4-yl)propan-1-ol

3-(2-(tert-Butyl)-5-ethyloxazol-4-yl)propan-1-ol

Cat. No.: B8415703
M. Wt: 211.30 g/mol
InChI Key: UVEDVKDOHHULKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(tert-Butyl)-5-ethyloxazol-4-yl)propan-1-ol is a useful research compound. Its molecular formula is C12H21NO2 and its molecular weight is 211.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

3-(2-tert-butyl-5-ethyl-1,3-oxazol-4-yl)propan-1-ol

InChI

InChI=1S/C12H21NO2/c1-5-10-9(7-6-8-14)13-11(15-10)12(2,3)4/h14H,5-8H2,1-4H3

InChI Key

UVEDVKDOHHULKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(O1)C(C)(C)C)CCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.693 g of 4-allyl-2-tert-butyl-5-ethyl-oxazole (3.585 mmol) was dissolved under an argon atmosphere in 10 ml of abs. THF and treated at 0° with 3 eq. of 9-BBN (0.5 M, hexane). After 3 h at ambient temperature, when TLC indicated the absence of starting material, 20.9 ml of 30% H2O2 and 10. 3 ml of 3N NaOH was added dropwise, but simultaneously. After cessation of the strongly exothermic reaction, the mixture was diluted with AcOEt and water, the layers separated, the aqueous phase reextracted with AcOEt, and the combined organic phases washed with water. Drying over sodium sulfate and evaporation of the solvents, followed by flash chromatography (SiO2, hexane/AcOEt=1/1) afforded 0.400 g of 3-(2-tert-butyl-5-ethyl-oxazol-4-yl)-propan-1-ol as colorless oil.
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